2-[(Methylcarbamoyl)amino]acetic acid
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Overview
Description
2-[(Methylcarbamoyl)amino]acetic acid, also known as glycine methylamide or glycine N-methylamide, is a chemical compound with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol.
Biochemical Analysis
Biochemical Properties
2-[(Methylcarbamoyl)amino]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the synthesis and degradation of carbamic acid. These interactions are crucial for maintaining the equilibrium of biochemical pathways involving carbamic acid . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, it has been observed to impact cell signaling pathways, which are essential for cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, altering their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of carbamic acid . These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s role in these pathways is crucial for maintaining metabolic balance and ensuring the proper functioning of cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is essential for its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylcarbamoyl)amino]acetic acid typically involves the reaction of glycine with methyl isocyanate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylcarbamoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(Methylcarbamoyl)amino]acetic acid has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and as a potential biomarker.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 2-[(Methylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can then exert their effects on different biological pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Glycine: The simplest amino acid, structurally similar but lacks the methylcarbamoyl group.
N-Methylglycine (Sarcosine): Similar structure but with a methyl group attached to the nitrogen atom.
N,N-Dimethylglycine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness: 2-[(Methylcarbamoyl)amino]acetic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interact with unique molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-(methylcarbamoylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-5-4(9)6-2-3(7)8/h2H2,1H3,(H,7,8)(H2,5,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKTLCSARFDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588483 |
Source
|
Record name | N-(Methylcarbamoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56099-63-9 |
Source
|
Record name | N-(Methylcarbamoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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